Carbamoyloxyurea

Vue d'ensemble

Description

Carbamoyloxyurea, an oxidation product of hydroxyurea, is a compound with significant biochemical implications. Its characteristics and reactions differ markedly from its parent compound, hydroxyurea.

Synthesis Analysis

The synthesis of Carbamoyloxyurea can involve multiple methods. One approach includes the generation and reaction of carbamoyl anions, which are then added to various electrophiles to produce amides, including α-ketoamides (Nagaki, Takahashi, & Yoshida, 2016). Another method involves the direct synthesis of carbamoyl fluoride derivatives from CO2 as a cheap and abundant source, starting with a variety of amines in the presence of a deoxyfluorinating reagent (Onida & Tlili, 2019).

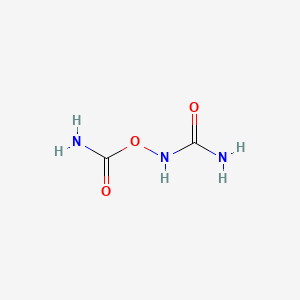

Molecular Structure Analysis

The molecular structure of Carbamoyloxyurea is distinct, featuring a carbamoyl group. Its molecular configuration can be determined using spectroscopic and computational studies, which help in understanding its chemical behavior and interactions.

Chemical Reactions and Properties

Carbamoyloxyurea exhibits various chemical reactions due to its functional groups. For instance, carbamoyl anions add with high diastereoselectivity to chiral N-sulfinyl aldimines and ketimines, enabling the direct introduction of a carbonyl group (Reeves et al., 2013). Its reactivity with hydroxylamine leads to different products depending on the carbamoylating agents used (Paz, Pérez-Balado, Iglesias, & Muñoz, 2010).

Physical Properties Analysis

Carbamoyloxyurea's physical properties, such as its solubility, melting point, and stability, can be inferred from its molecular structure and synthesis method. These properties are crucial for its handling and application in various chemical processes.

Chemical Properties Analysis

The chemical properties of Carbamoyloxyurea include its behavior in biological systems and its interaction with other chemical entities. It is known to be bactericidal for Escherichia coli and affects cellular processes like ribonucleic acid and protein syntheses, accompanied by degradation of cellular deoxyribonucleic acid (Rosenkranz, 1970).

Applications De Recherche Scientifique

Bactericidal Properties : Carbamoyloxyurea is bactericidal for Escherichia coli. It affects cellular metabolism, especially impacting ribonucleic acid and protein syntheses, accompanied by degradation of cellular deoxyribonucleic acid (Rosenkranz, 1970).

Cytotoxicity and DNA Synthesis Inhibition : It is cytotoxic for cells in culture and acts as an effective inhibitor of mammalian ribonucleotide reductase, thus inhibiting DNA synthesis. Drug-resistant cell lines have shown alterations in ribonucleotide reductase, providing insights into cellular resistance mechanisms to DNA synthesis inhibitors like carbamoyloxyurea (Hards & Wright, 1983).

Elevated Ribonucleotide Reductase Activity : Studies on Chinese hamster ovary cell lines selected for resistance to carbamoyloxyurea revealed elevated levels of ribonucleotide reductase activity, crucial for understanding the regulation of this enzyme in mammalian cells (Hards & Wright, 1981).

Induction of Endogenous Retrovirus : Hydroxyurea and related compounds, including carbamoyloxyurea, have been found to induce endogenous retrovirus expression in mouse embryo cells (Rascati & Tennant, 1978).

Interaction with DNA : Exposure of DNA to carbamoyloxyurea leads to degradation of polydeoxynucleotides, suggesting its potential role in DNA interaction and damage (Jacobs & Rosenkranz, 1970).

Mécanisme D'action

Target of Action

Carbamoyloxyurea primarily targets ribonucleic acid (RNA) and protein syntheses . These are crucial processes in cellular metabolism, and their disruption can lead to significant changes in cell function and viability .

Mode of Action

Carbamoyloxyurea interacts with its targets by inhibiting the synthesis of RNA and proteins . This inhibition disrupts the conversion of ribonucleotides to deoxyribonucleotides, essential building blocks for DNA. The compound’s lethal action is accompanied by degradation of cellular deoxyribonucleic acid (DNA) .

Biochemical Pathways

The primary biochemical pathways affected by carbamoyloxyurea are those involved in RNA and protein synthesis . By inhibiting these processes, carbamoyloxyurea disrupts normal cellular function and leads to cell death .

Pharmacokinetics

It is known that the compound’s action is independent of cellular metabolism .

Result of Action

The primary result of carbamoyloxyurea’s action is the death of cells, specifically Escherichia coli . This is achieved through the inhibition of RNA and protein synthesis, leading to the degradation of cellular DNA .

Action Environment

It is known that the compound’s action is independent of cellular metabolism , suggesting that it may be less influenced by environmental factors than other compounds.

Safety and Hazards

Carbamoyloxyurea is advised for R&D use only and not for medicinal, household, or other use . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

Propriétés

IUPAC Name |

(carbamoylamino) carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N3O3/c3-1(6)5-8-2(4)7/h(H2,4,7)(H3,3,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGWUIXOGKKOEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)NOC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196512 | |

| Record name | Carbamoyloxyurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbamoyloxyurea | |

CAS RN |

4543-62-8 | |

| Record name | Carbamoyloxyurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004543628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamoyloxyurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, (aminocarbonyl)azanyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

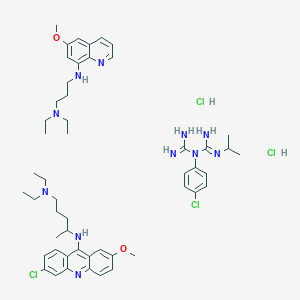

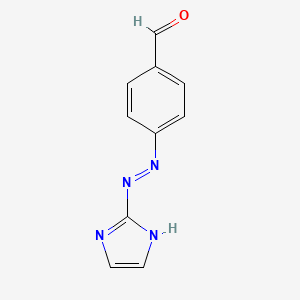

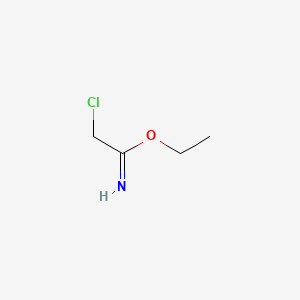

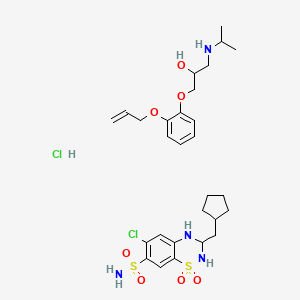

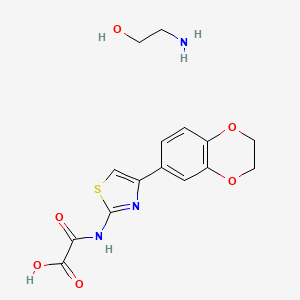

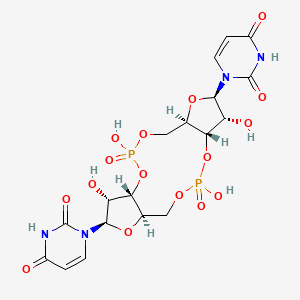

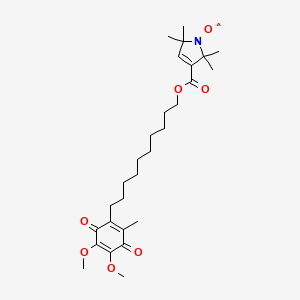

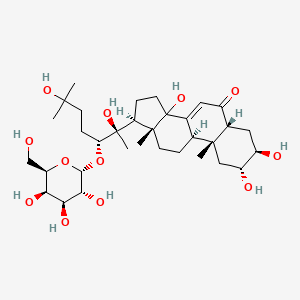

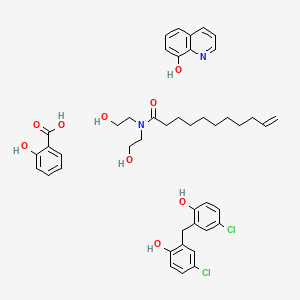

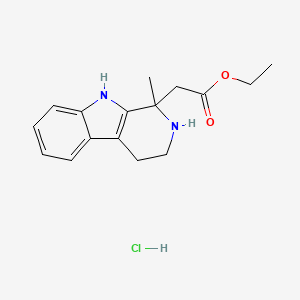

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Carbamoyloxyurea, and how does it affect DNA synthesis?

A1: Carbamoyloxyurea, similar to Hydroxyurea and Guanazole, primarily targets ribonucleotide reductase (RNR) [, , , ]. RNR is a critical enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. By inhibiting RNR, Carbamoyloxyurea disrupts the supply of these building blocks, ultimately leading to the inhibition of DNA synthesis and hindering cellular proliferation [, , ].

Q2: How does resistance to Carbamoyloxyurea develop in cell lines, and what are the implications for its clinical use?

A3: Cell lines can develop resistance to Carbamoyloxyurea through different mechanisms. One mechanism involves a significant increase in the activity of the ribonucleotide reductase subunit responsible for CDP reduction (CDP reductase) []. This increased activity allows the cells to overcome the inhibitory effects of the drug on DNA synthesis. Another mechanism involves alterations in the structure of RNR, reducing its sensitivity to Carbamoyloxyurea [, ]. Understanding these resistance mechanisms is crucial for developing strategies to circumvent drug resistance and improve the efficacy of Carbamoyloxyurea and related compounds in clinical settings.

Q3: Carbamoyloxyurea displays cross-resistance with other compounds. Which compounds exhibit this cross-resistance, and what is the underlying reason for this phenomenon?

A4: Carbamoyloxyurea exhibits cross-resistance with Hydroxyurea and Guanazole [, ]. This cross-resistance arises because these compounds share a similar mechanism of action: they all inhibit ribonucleotide reductase, albeit with different potencies. When a cell line develops resistance to one of these compounds, it often becomes resistant to the others due to alterations in the shared target enzyme or overlapping downstream pathways [, ].

Q4: What are the potential applications of Carbamoyloxyurea in biological research?

A4: Due to its ability to inhibit DNA synthesis, Carbamoyloxyurea has been utilized as a tool in biological research to:

- Study cell cycle progression: By arresting cells in specific phases of the cell cycle, researchers can investigate the molecular events occurring at each stage [].

- Select for drug-resistant cell lines: Carbamoyloxyurea can be used to generate cell lines with specific resistance mechanisms, providing valuable models for studying drug resistance development and identifying potential targets for overcoming resistance [].

- Investigate the regulation of enzyme activity: Studies using Carbamoyloxyurea-resistant cell lines have provided insights into the regulation of ribonucleotide reductase activity and its role in cellular responses to DNA synthesis inhibitors [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-aminoethoxy-[[(2R)-2-henicosyl-1,3-dioxolan-4-yl]methoxy]phosphoryl] (2R,3R,4R)-2,3,4,5-tetrahydroxypentanoate](/img/structure/B1193974.png)